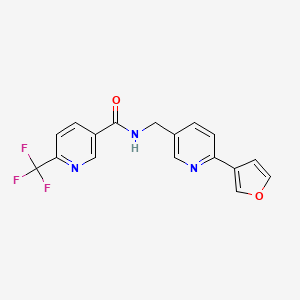
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H12F3N3O2 and its molecular weight is 347.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Pyridine Ring : Enhances solubility and potential for interaction with biological targets.
- Trifluoromethyl Group : Imparts unique electronic properties, affecting the compound's stability and reactivity.
The molecular formula is C16H12F3N3O, with a molecular weight of approximately 319.28 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of Intermediates : The furan and pyridine components are synthesized separately.
- Coupling Reaction : The intermediates are coupled under optimized conditions to form the desired product.
- Functionalization : Introduction of the trifluoromethyl group through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation:
- Case Study : A study demonstrated that certain pyridine derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxicity .
Anti-inflammatory Effects
Nicotinamide derivatives have been linked to anti-inflammatory activities. The trifluoromethyl group enhances the compound's interaction with inflammatory pathways:
- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in vitro, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Similar structures have been tested against various bacterial strains:
- Research Findings : Compounds with trifluoromethyl groups often exhibit enhanced antibacterial properties due to their ability to penetrate bacterial membranes more effectively .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 319.28 g/mol | Varies (typically 300-350 g/mol) |
| Anticancer Activity (IC50) | Low micromolar range | Varies (often >10 μM) |
| Anti-inflammatory Activity | Inhibits TNF-alpha, IL-6 | Similar inhibition patterns |
| Antimicrobial Activity | Effective against multiple strains | Varies widely |
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)15-4-2-12(9-22-15)16(24)23-8-11-1-3-14(21-7-11)13-5-6-25-10-13/h1-7,9-10H,8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWSHVMVRZNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














